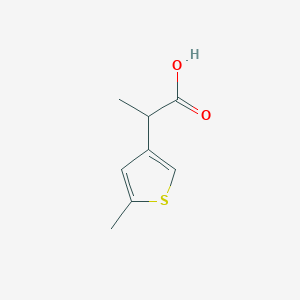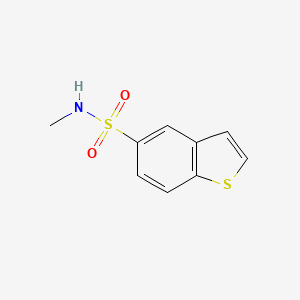![molecular formula C9H10F2N2O2 B13316926 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a dimethylamino group and a difluoroacetic acid moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-(dimethylamino)pyridine with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can enhance the compound’s stability and reactivity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)pyridine: Lacks the difluoroacetic acid moiety, making it less reactive in certain chemical reactions.
2,2-Difluoroacetic acid: Does not contain the pyridine ring, limiting its applications in organic synthesis.
6-(Dimethylamino)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of difluoroacetic acid.
Uniqueness: 2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid is unique due to the combination of the dimethylamino group and the difluoroacetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H10F2N2O2 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
2-[6-(dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2)7-4-3-6(5-12-7)9(10,11)8(14)15/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
RMYCDJDTFIROST-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C=C1)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13316848.png)












![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)
